2-Aminooxyethyliminodiacetic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooxyethyliminodiacetic acid hydrochloride typically involves the reaction of iminodiacetic acid with 2-aminoethanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial reactors and precise control of reaction parameters to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Aminooxyethyliminodiacetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The hydroxylamino group can participate in substitution reactions with carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various carbonyl compounds for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Aminooxyethyliminodiacetic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Aminooxyethyliminodiacetic acid hydrochloride involves its hydroxylamino group binding with carbonyl groups in target molecules. This binding can alter the structure and function of the target molecules, leading to various biochemical and chemical effects . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Aminooxyethyliminodiacetic acid hydrochloride include:
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent widely used in chemistry and biology.
Nitrilotriacetic acid (NTA): A chelating agent with similar binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities.
Uniqueness
This compound is unique due to its bifunctional nature, allowing it to bind with both carbonyl and amino groups. This dual functionality makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
2-[2-aminooxyethyl(carboxymethyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O5.ClH/c7-13-2-1-8(3-5(9)10)4-6(11)12;/h1-4,7H2,(H,9,10)(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYPPNFXLRTJEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)N(CC(=O)O)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675592 |
Source
|
Record name | 2,2'-{[2-(Aminooxy)ethyl]azanediyl}diacetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156491-84-8 |
Source
|
Record name | 2,2'-{[2-(Aminooxy)ethyl]azanediyl}diacetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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